R-(-)-Arundic Acid Ethyl Ester R-(-)-Arundic Acid Ethyl Ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC0210654
InChI:
SMILES:
Molecular Formula: C₁₃H₂₆O₂
Molecular Weight: 214.34

R-(-)-Arundic Acid Ethyl Ester

CAS No.:

Cat. No.: VC0210654

Molecular Formula: C₁₃H₂₆O₂

Molecular Weight: 214.34

* For research use only. Not for human or veterinary use.

R-(-)-Arundic Acid Ethyl Ester -

Specification

Molecular Formula C₁₃H₂₆O₂
Molecular Weight 214.34

Introduction

Chemical Properties and Structure

Molecular Structure and Identification

R-(-)-Arundic Acid Ethyl Ester is chemically characterized as the ethyl ester of (R)-2-propyloctanoic acid. The molecular structure features a carboxylic acid group esterified with an ethyl group, maintaining the R-configuration at the alpha carbon atom .

The non-deuterated form of R-(-)-Arundic Acid Ethyl Ester possesses the molecular formula C13H26O2. For comparison, its deuterated counterpart (R-(-)-Arundic Acid Ethyl Ester-d5) has the molecular formula C13D5H21O2 with a molecular weight of 219.375 .

PropertyR-(-)-Arundic AcidR-(-)-Arundic Acid Ethyl Ester
Physical StateClear colorless to pale yellow oilPresumed liquid at room temperature
SolubilitySlightly soluble in chloroform, ethanol, and ethyl acetateExpected increased lipophilicity compared to parent compound
Storage RecommendationRefrigerator (+4°C)Similar storage conditions recommended

The esterification would likely increase the lipophilicity of the molecule compared to the free acid form, potentially affecting its pharmacokinetic properties including absorption and distribution characteristics .

Relationship to R-(-)-Arundic Acid

Structural Comparison

R-(-)-Arundic Acid Ethyl Ester is derived directly from R-(-)-Arundic acid through esterification of the carboxylic acid group with ethanol. This modification maintains the critical R-stereochemistry at the chiral center while changing the functional group from a carboxylic acid to an ethyl ester .

The parent compound, R-(-)-Arundic acid, has the IUPAC name (2R)-2-propyloctanoic acid, featuring a propyl side chain at the alpha position of octanoic acid, with R-configuration at the stereogenic center . The ethyl ester derivative maintains this core structure but replaces the acidic hydrogen with an ethyl group.

Pharmacological Relationship

R-(-)-Arundic acid functions as an astrocyte modulating agent that inhibits the enhanced astrocytic synthesis of S-100β protein, which is implicated in neuronal death pathways . The ethyl ester derivative is expected to serve as a prodrug or modified version that may offer improved pharmacokinetic properties while maintaining the fundamental pharmacological activity of the parent compound .

In biological systems, ester prodrugs can often be hydrolyzed by esterases to release the active parent molecule, potentially allowing for modified drug delivery characteristics. This relationship suggests that R-(-)-Arundic Acid Ethyl Ester may function as a delivery form of the active R-(-)-Arundic acid .

Synthesis Methods

General Synthetic Approaches

Specific Synthetic Routes

Lu et al. reported an efficient asymmetric synthesis of both R and S enantiomers of arundic acid via a stereoselective alkylation reaction using chiral auxiliaries. This key step employed non-cross-linked polystyrene (NCPS) supported (4R)- and (4S)-2-phenylimino-2-oxazolidine .

Once the enantiomerically pure R-(-)-Arundic acid is obtained, conversion to the ethyl ester can be achieved through standard esterification procedures such as:

  • Fischer esterification with ethanol under acidic conditions

  • Conversion to an activated acyl derivative followed by reaction with ethanol

  • Use of coupling reagents to facilitate direct esterification

These approaches would maintain the stereochemical integrity of the chiral center while forming the desired ethyl ester derivative .

Pharmacological Properties and Mechanisms

Mechanism of Action

R-(-)-Arundic Acid Ethyl Ester, as a derivative of R-(-)-Arundic acid, is expected to share similar mechanistic properties with its parent compound after potential hydrolysis in vivo. The parent compound functions primarily by modulating astrocyte activation and inhibiting the enhanced astrocytic synthesis of S-100β protein .

S-100β protein has been implicated in neuronal death pathways, and its inhibition represents a novel approach to neuroprotection. By suppressing the activation of astrocytes and the subsequent production of potentially harmful factors, arundic acid compounds help protect neurons from damage during various pathological conditions including ischemia and neurodegenerative processes .

Pharmacokinetic Considerations

Esterification of carboxylic acids often enhances lipophilicity and membrane permeability, which can improve oral absorption and blood-brain barrier penetration. The ethyl ester form may therefore offer advantages in terms of drug delivery to the central nervous system, where the therapeutic effects are exerted .

In biological systems, the ethyl ester would likely undergo hydrolysis by esterases to release the active R-(-)-Arundic acid. This prodrug approach can modify the pharmacokinetic profile, potentially allowing for:

  • Enhanced absorption

  • More favorable tissue distribution

  • Modified onset and duration of action

  • Reduced side effects related to the free carboxylic acid group

These pharmacokinetic modifications could potentially enhance the therapeutic utility of the compound in neurological applications .

Current Research Status

Analytical and Reference Standards

R-(-)-Arundic Acid Ethyl Ester and related compounds are available as reference standards for research and analytical purposes. For instance, the deuterated form R-(-)-Arundic Acid Ethyl Ester-d5 is available as a reference material, highlighting the importance of these compounds in analytical chemistry and pharmaceutical research .

The availability of such standards facilitates ongoing research into the pharmacokinetics, metabolism, and therapeutic applications of arundic acid derivatives. High-quality reference materials are essential for accurate analytical method development and validation in pharmaceutical research and development .

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